molecular formula C12H16N4O2 B2369591 ethyl 2-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}acetate CAS No. 338773-56-1

ethyl 2-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}acetate

Cat. No.: B2369591
CAS No.: 338773-56-1
M. Wt: 248.286
InChI Key: VGDQOROYYNFFHW-AATRIKPKSA-N
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Description

Ethyl 2-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]acetate is a complex organic compound known for its unique chemical structure and properties

Scientific Research Applications

Ethyl 2-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources . Always handle chemicals with appropriate safety measures and refer to Material Safety Data Sheets (MSDS) for detailed information.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}acetate typically involves a multi-step process. One common method includes the reaction of ethyl bromoacetate with 4,4-dicyano-3-(dimethylamino)-1,3-butadiene in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions. The product is then purified using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted esters or amides.

Mechanism of Action

The mechanism of action of ethyl 2-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}acetate involves its interaction with molecular targets through its reactive functional groups. The dicyano group can participate in electron transfer reactions, while the dimethylamino group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Properties

IUPAC Name

ethyl 2-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-4-18-12(17)9-15-6-5-11(16(2)3)10(7-13)8-14/h5-6,15H,4,9H2,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDQOROYYNFFHW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC=CC(=C(C#N)C#N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN/C=C/C(=C(C#N)C#N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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